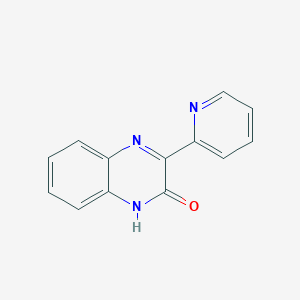
cis-Decahydro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Decahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a bicyclic structure consisting of two fused pyridine rings, with the nitrogen atoms positioned at the 1 and 7 locations
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-Decahydro-1,7-naphthyridine typically involves the hydrogenation of 1,7-naphthyridine. This process can be carried out using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the cis isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for better control over reaction parameters and can be scaled up to produce larger quantities of the compound efficiently. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
cis-Decahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the naphthyridine ring.
Aplicaciones Científicas De Investigación
cis-Decahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and infectious diseases.
Materials Science: This compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: this compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which cis-Decahydro-1,7-naphthyridine exerts its effects is primarily through its interaction with biological targets, such as enzymes and receptors. The nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. This compound can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, differing in the position of nitrogen atoms.
1,6-Naphthyridine: Known for its anticancer properties and used in medicinal chemistry.
1,8-Naphthyridine: Utilized in the synthesis of pharmaceuticals and materials.
Uniqueness
cis-Decahydro-1,7-naphthyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with metal ions makes it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWYIBCMNHXFE-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CCNC[C@H]2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine](/img/structure/B1322616.png)






![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)
